2,6-dibromo-4-[(E)-(naphthalen-1-ylimino)methyl]phenyl benzoate
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Overview
Description
2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE is a complex organic compound that features a naphthalene group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE typically involves a multi-step process. One common method starts with the condensation of 4-bromoacetophenone and 1-naphthaldehyde to form an intermediate, which is then reacted with benzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl benzoates, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE has several scientific research applications:
Materials Science: It is used in the synthesis of polymers and copolymers with unique optical and electronic properties.
Pharmaceuticals: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug development.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE depends on its application. In catalysis, it acts as a ligand that coordinates with metal centers to facilitate various reactions. In pharmaceuticals, its mechanism would depend on the specific biological target it interacts with, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(naphthalen-1-yl)phenol
- 2,6-Dibromo-4-(naphthalen-1-yl)aniline
- 2,6-Dibromo-4-(naphthalen-1-yl)benzaldehyde
Uniqueness
2,6-DIBROMO-4-[(E)-[(NAPHTHALEN-1-YL)IMINO]METHYL]PHENYL BENZOATE is unique due to its combination of a naphthalene group and a benzoate ester, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C24H15Br2NO2 |
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Molecular Weight |
509.2 g/mol |
IUPAC Name |
[2,6-dibromo-4-(naphthalen-1-yliminomethyl)phenyl] benzoate |
InChI |
InChI=1S/C24H15Br2NO2/c25-20-13-16(15-27-22-12-6-10-17-7-4-5-11-19(17)22)14-21(26)23(20)29-24(28)18-8-2-1-3-9-18/h1-15H |
InChI Key |
KGANCOKNEXDNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Br)C=NC3=CC=CC4=CC=CC=C43)Br |
Origin of Product |
United States |
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